3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes two nitro groups and two isoindoline-1,3-dione moieties attached to a benzoic acid core
Preparation Methods
The synthesis of 3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by cyclization to form the isoindoline-1,3-dione rings. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and isoindoline-1,3-dione moieties play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to 3,5-bis(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid include:
3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Shares a similar core structure but with different substitution patterns.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Lacks the nitro groups, resulting in different chemical and biological properties.
Benzoic acid derivatives with isoindoline-1,3-dione moieties: These compounds vary in their substitution patterns and functional groups, leading to diverse applications and properties.
Properties
Molecular Formula |
C23H10N4O10 |
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Molecular Weight |
502.3 g/mol |
IUPAC Name |
3,5-bis(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C23H10N4O10/c28-19-13-3-1-5-15(26(34)35)17(13)21(30)24(19)11-7-10(23(32)33)8-12(9-11)25-20(29)14-4-2-6-16(27(36)37)18(14)22(25)31/h1-9H,(H,32,33) |
InChI Key |
ZVIRSIQVRXOGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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